Methyl 3-Cyano-5-fluorobenzoate

概要

説明

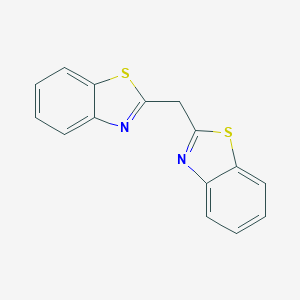

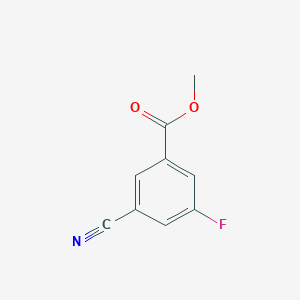

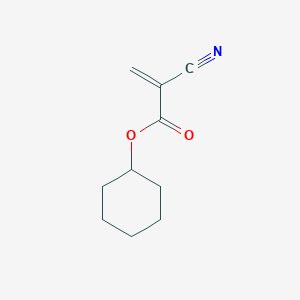

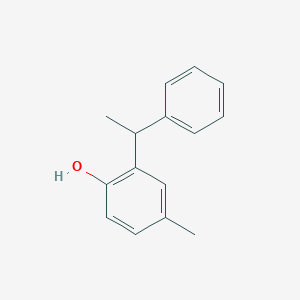

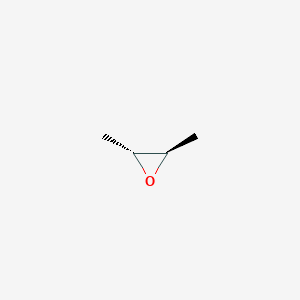

Methyl 3-Cyano-5-fluorobenzoate is a chemical compound that is part of the benzoate family, characterized by a benzene ring substituted with a cyano group at the third position and a fluorine atom at the fifth position, along with a methyl ester group. This compound is of interest due to its potential applications in various chemical syntheses and pharmaceutical research.

Synthesis Analysis

The synthesis of compounds related to Methyl 3-Cyano-5-fluorobenzoate can be complex, involving multiple steps such as nitrification, esterification, and hydronation. For instance, Methyl 2-amino-5-fluorobenzoate, a related compound, is synthesized starting from 3-fluorobenzoic acid. The acid first reacts with mixed acid, followed by a reaction with methanol. The final product is obtained through reduction, with a high yield of 81% . This optimized synthesis route ensures high purity and yield, which is crucial for industrial and research applications.

Molecular Structure Analysis

Although the provided papers do not directly discuss the molecular structure of Methyl 3-Cyano-5-fluorobenzoate, they do provide insights into related compounds. For example, the conformational analysis of a complex fluorinated compound was studied using NMR techniques, which are also applicable to analyzing the structure of Methyl 3-Cyano-5-fluorobenzoate . The solid and solution conformations of such compounds can be similar, as indicated by the study of the crystal structure and NMR analysis .

Chemical Reactions Analysis

The chemical reactions involving Methyl 3-Cyano-5-fluorobenzoate would likely involve the functional groups present on the benzene ring. The cyano group could undergo reactions typical for nitriles, such as hydrolysis or reduction, while the ester group could participate in hydrolysis or transesterification reactions. The fluorine atom could affect the reactivity of the compound due to its electronegativity and impact on the aromatic system.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 3-Cyano-5-fluorobenzoate can be inferred from related compounds. For example, thermal stability and phase transitions can be studied using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Polymorphism, which is the ability of a compound to crystallize into different forms, can be investigated through recrystallization in various solvents and slurry conversion . These properties are essential for understanding the behavior of the compound under different conditions and for its application in material science and pharmaceuticals.

科学的研究の応用

Metal(II) 2-Fluorobenzoate Complexes : A study by Öztürkkan and Necefoğlu (2022) explored the crystal structures of metal(II) 2-fluorobenzoate complexes with various N-donor ligands, aiming to contribute to future research on reaching target molecules by determining the factors affecting the structure. This research highlights the importance of metal carboxylate complexes in materials science due to their various physical and biological potential applications (Öztürkkan & Necefoğlu, 2022).

DNA Methyltransferase Inhibitors : Goffin and Eisenhauer (2002) reviewed DNA methyltransferase inhibitors, focusing on their ability to inhibit hypermethylation, restore suppressor gene expression, and exert antitumor effects in laboratory models. This research underlines the potential clinical role of such inhibitors in combination therapy for cancer treatment (Goffin & Eisenhauer, 2002).

Fluorescent Chemosensors : Roy (2021) reviewed the development of chemosensors based on 4-Methyl-2,6-diformylphenol (DFP), highlighting their high selectivity and sensitivity for detecting metal ions, anions, and neutral molecules. This work showcases the role of chemical compounds in creating sensors for various applications (Roy, 2021).

Gallic Acid's Anti-inflammatory Mechanisms : Bai et al. (2020) reviewed the pharmacological activities and mechanisms of Gallic Acid in inflammatory diseases, emphasizing its involvement in MAPK and NF-κB signaling pathways. This study illustrates how natural compounds are being investigated for their therapeutic potential (Bai et al., 2020).

Safety And Hazards

Methyl 3-Cyano-5-fluorobenzoate is harmful if swallowed, causes skin irritation, and causes serious eye irritation . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with the skin, remove contaminated clothing and wash off with soap and plenty of water . If it comes into contact with the eyes, rinse with pure water for at least 15 minutes . In case of ingestion, rinse the mouth with water and do not induce vomiting .

特性

IUPAC Name |

methyl 3-cyano-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDWAFGKJVAXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650187 | |

| Record name | Methyl 3-cyano-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-Cyano-5-fluorobenzoate | |

CAS RN |

886732-29-2 | |

| Record name | Methyl 3-cyano-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-cyano-5-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

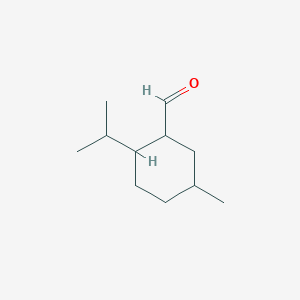

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B155706.png)